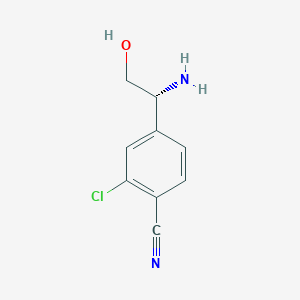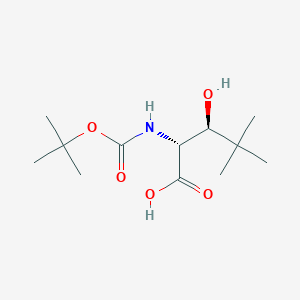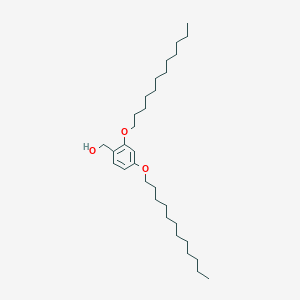
(R)-(2-(1-Aminoethyl)-5-bromophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol is a chiral compound with a bromine atom attached to a phenyl ring, an aminoethyl group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol typically involves the following steps:
Bromination: The starting material, phenylmethanol, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.
Aminoethylation: The brominated intermediate is then subjected to aminoethylation, where an aminoethyl group is introduced at the 2-position.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major product is ®-(2-(1-Aminoethyl)-5-bromophenyl)carboxylic acid.
Reduction: The major product is ®-(2-(1-Aminoethyl)-5-bromophenyl)amine.
Substitution: The major products depend on the nucleophile used, such as ®-(2-(1-Aminoethyl)-5-azidophenyl)methanol or ®-(2-(1-Aminoethyl)-5-cyanophenyl)methanol.
Applications De Recherche Scientifique
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(2-(1-Aminoethyl)-5-bromophenyl)methanol: The enantiomer of the compound with similar chemical properties but different biological activities.
®-(2-(1-Aminoethyl)-4-bromophenyl)methanol: A positional isomer with the bromine atom at the 4-position instead of the 5-position.
®-(2-(1-Aminoethyl)-5-chlorophenyl)methanol: A halogen-substituted analog with chlorine instead of bromine.
Uniqueness
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol is unique due to its specific chiral configuration and the presence of the bromine atom at the 5-position, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
[2-[(1R)-1-aminoethyl]-5-bromophenyl]methanol |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)9-3-2-8(10)4-7(9)5-12/h2-4,6,12H,5,11H2,1H3/t6-/m1/s1 |
Clé InChI |
CRPAUFDWUFWXEI-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C=C1)Br)CO)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)Br)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



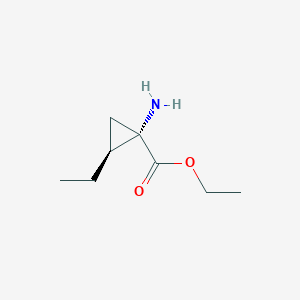



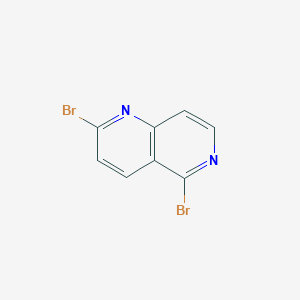
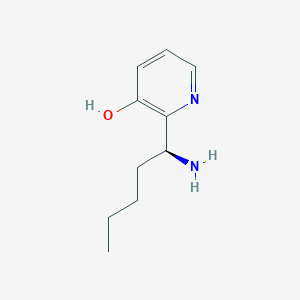
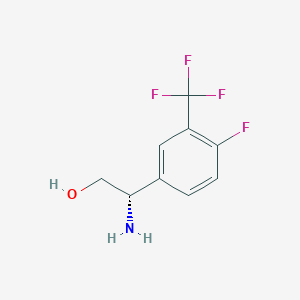


![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
